molecular formula C5H6N4 B14133170 2-Amino-2-(1H-pyrazol-4-yl)acetonitrile

2-Amino-2-(1H-pyrazol-4-yl)acetonitrile

Cat. No.: B14133170
M. Wt: 122.13 g/mol
InChI Key: KZTKUFTUQOBZNE-UHFFFAOYSA-N
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Description

2-Amino-2-(1H-pyrazol-4-yl)acetonitrile is an organic compound with the molecular formula C5H6N4. It is a colorless to pale yellow solid that is stable at room temperature. This compound is soluble in most organic solvents such as ethanol and dimethylformamide, and slightly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(1H-pyrazol-4-yl)acetonitrile can be achieved through various methods. One common approach involves the nucleophilic substitution reaction of hydroxymethyl-4-amino-1H-pyrazole . This reaction typically requires a base such as sodium hydroxide and is carried out in an organic solvent like ethanol.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(1H-pyrazol-4-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

2-Amino-2-(1H-pyrazol-4-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(1H-pyrazol-4-yl)acetonitrile involves its interaction with various molecular targets. It can act as a ligand for receptors or enzymes, influencing their activity. The specific pathways involved depend on the context of its use, such as in medicinal chemistry where it may inhibit specific kinases or other enzymes .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H6N4

Molecular Weight

122.13 g/mol

IUPAC Name

2-amino-2-(1H-pyrazol-4-yl)acetonitrile

InChI

InChI=1S/C5H6N4/c6-1-5(7)4-2-8-9-3-4/h2-3,5H,7H2,(H,8,9)

InChI Key

KZTKUFTUQOBZNE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1)C(C#N)N

Origin of Product

United States

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